CP-533,536 metabolite M21 is a significant compound derived from the drug CP-533,536, which is a selective agonist for the E prostanoid receptor 2. This compound has garnered attention due to its potential applications in therapeutic contexts, particularly in enhancing fracture healing and its role in various biochemical pathways. The synthesis and metabolic pathways of CP-533,536 and its metabolites, including M21, are crucial for understanding their pharmacological effects and potential applications.
CP-533,536 was developed by Pfizer and is characterized as a 3-pyridyl sulphonamide. It has shown high in vitro potency and selectivity for the E prostanoid receptor 2. The compound was synthesized by Galchimia in Spain, with its identity confirmed through nuclear magnetic resonance imaging and liquid chromatography-mass spectrometry .
CP-533,536 belongs to the class of sulfonamides and is categorized as a selective agonist for the E prostanoid receptor 2. The classification is essential for understanding its mechanism of action and therapeutic potential.
The synthesis of CP-533,536 involves several chemical reactions that lead to the formation of the final product. The process typically includes:
The synthesis is optimized to ensure high yield and purity of CP-533,536. Techniques such as high-performance liquid chromatography are employed to analyze the purity of the synthesized compound .
The molecular structure of CP-533,536 can be described as follows:
The structural data can be analyzed using various techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to confirm the arrangement of atoms within the molecule.
CP-533,536 undergoes various metabolic reactions primarily mediated by cytochrome P450 enzymes, particularly CYP3A4. These reactions can include:
The metabolic pathways leading to M21 involve both phase I (modification) and phase II (conjugation) reactions that ultimately influence the pharmacokinetics of CP-533,536.
The mechanism of action of CP-533,536 involves its binding to the E prostanoid receptor 2, leading to downstream signaling cascades that promote cellular responses such as:
Experimental data support that M21 retains some biological activity related to the parent compound, contributing to its pharmacological profile .
Relevant data on these properties can be obtained through standard characterization techniques like differential scanning calorimetry and thermogravimetric analysis.
CP-533,536 metabolite M21 has potential applications in various fields:
CYP3A4 and CYP3A5 are the primary isoforms responsible for the tert-butyl C-demethylation of CP-533,536 (Evatanepag), leading to the formation of metabolite M21 and related derivatives. These enzymes catalyze the initial oxidation of the tert-butyl moiety—a pharmacophore critical for EP2 receptor binding—through a multistep process. In vitro studies using recombinant human P450 isoforms demonstrated that CYP3A4/5 exclusively catalyze the rate-limiting hydroxylation step, converting the tert-butyl group to its ω-hydroxy intermediate (M4) (Table 1) [1] [2]. Inhibitor studies with ketoconazole (a selective CYP3A inhibitor) showed >90% suppression of M21 formation in human liver microsomes, confirming CYP3A dominance in this pathway [1]. Kinetic analyses revealed a low micromolar Km (8.2 µM) for CYP3A4-mediated hydroxylation, indicating high substrate affinity [2].
Table 1: Kinetic Parameters for CP-533,536 Metabolism by Recombinant P450 Isoforms
Enzyme | Metabolite Produced | Km (µM) | Vmax (pmol/min/pmol P450) |
---|---|---|---|
CYP3A4 | ω-hydroxy (M4) | 8.2 ± 1.5 | 12.7 ± 0.9 |
CYP3A5 | ω-hydroxy (M4) | 10.1 ± 2.2 | 9.8 ± 0.7 |
CYP2C8 | Olefin (M26) | 15.4 ± 3.1 | 5.3 ± 0.4 |
While CYP3A isoforms initiate tert-butyl oxidation, CYP2C8 plays a complementary role in downstream oxidative modifications. This enzyme contributes primarily to the formation of olefin metabolite M26 via dehydrogenation of the aldehyde intermediate (M24) [2]. Quercetin (a CYP2C8 inhibitor) reduces M26 generation by 60–75% in human liver microsomes, indicating significant but non-exclusive involvement [2]. Notably, CYP2C8 exhibits minimal activity toward the initial hydroxylation step but shows synergistic interplay with CYP3A in full tert-butyl degradation: CYP3A generates the aldehyde precursor (M24), which CYP2C8 efficiently dehydrogenates to M26 [1] [2].
Table 2: Functional Roles of P450 Isoforms in CP-533,536 C-Demethylation
Enzyme | Primary Metabolic Function | Key Metabolites | Inhibition Profile |
---|---|---|---|
CYP3A4/5 | tert-Butyl hydroxylation | M4 (ω-hydroxy) | Ketoconazole-sensitive (≥90%) |
CYP2C8 | Aldehyde dehydrogenation/deformylation | M23, M26 | Quercetin-sensitive (60–75%) |
The C-demethylation of CP-533,536’s tert-butyl group proceeds via a carbon-centered radical intermediate generated during P450-mediated deformylation. After initial oxidation to the carboxylic acid (M3), the pathway diverges: instead of decarboxylation, CYP3A catalyzes α-oxidation of M4’s alcohol group to yield aldehyde M24 [2]. This aldehyde undergoes oxidative deformylation, producing a transient tert-butyl radical and formic acid (Figure 1). Evidence for this mechanism includes:
Figure 1: Radical-Mediated C–C Bond Cleavage Mechanism
CP-533,536 → CYP3A4/5 hydroxylation → M4 (ω-hydroxy) → CYP3A4/5 oxidation → M24 (aldehyde) → CYP3A4/5 deformylation → [•C(CH₃)₂Bz] (radical) → Oxygen rebound → M23 (alcohol) → Hydrogen abstraction → M26 (olefin)
The transformation of alcohol M4 to aldehyde M24 represents a catalytically coupled oxidation sequence exclusively mediated by CYP3A isoforms. High-resolution LC-MS/MS analyses identify M24 as an unstable intermediate with a half-life of <5 minutes in microsomal systems [2]. Key characteristics of this process include:
The aldehyde intermediate undergoes P450-dependent C–C bond scission via two competing routes:
Table 3: Identified Metabolites in CP-533,536 C-Demethylation Pathway
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5